molecular formula C20H19N3O4S2 B15099348 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide

Cat. No.: B15099348
M. Wt: 429.5 g/mol
InChI Key: YGHQUGAZSIBXDR-UHFFFAOYSA-N
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Description

This compound belongs to the 2,4-dioxo-1,3-thiazolidine class, characterized by a five-membered thiazolidinone ring with ketone groups at positions 2 and 2. Notably, tautomerism is observed in related structures; for instance, a similar compound (amide 3c) exists as a 1:1 mixture of keto-enol tautomers, which may affect its reactivity or pharmacokinetic properties .

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C20H19N3O4S2/c1-2-27-15-10-8-13(9-11-15)21-19(28)22-17(24)12-16-18(25)23(20(26)29-16)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H2,21,22,24,28)

InChI Key

YGHQUGAZSIBXDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the formation of the thiazolidinone ring. This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the thiazolidinone intermediate.

    Addition of Ethoxyphenyl Carbamothioyl Group: The final step involves the addition of the ethoxyphenyl carbamothioyl group. This is typically done through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with an ethoxyphenyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the acetamide bond and thiazolidinone ring:

Conditions Reaction Site Products Mechanistic Notes
Acidic (HCl, H<sub>2</sub>O)Acetamide bondAcetic acid derivative + 4-ethoxyphenyl thioureaAcid-catalyzed cleavage of the amide bond.
Basic (NaOH, H<sub>2</sub>O)Thiazolidinone ring2-Mercaptoacetamide + phenylurea derivativeBase-mediated ring-opening via nucleophilic attack at the carbonyl groups.

Hydrolysis studies indicate that the compound is more stable under neutral conditions but degrades rapidly in strongly acidic or alkaline environments.

Nucleophilic Substitution

The electron-deficient thiazolidinone ring facilitates nucleophilic substitution at the 5-position:

Reagent Conditions Product Key Observations
Amines (e.g., NH<sub>3</sub>)Ethanol, reflux5-Amino-thiazolidinone derivativeSubstitution occurs regioselectively at the 5-position due to ring strain .
Thiols (e.g., PhSH)DMF, 80°C5-Thioether adductThiols exhibit higher reactivity than alcohols due to stronger nucleophilicity .

These reactions are critical for structural diversification in medicinal chemistry applications .

Cyclocondensation Reactions

The compound participates in cyclocondensation with electrophilic dienophiles such as dimethyl acetylenedicarboxylate (DMAD):

Reagent Conditions Product Yield
DMADMethanol, RT(Z)-Methyl 2-[(Z)-2-(4-aroylimino)-4-oxo-3-aryl-1,3-thiazolidin-5-ylidene]acetate85–92%
DMADAcetic acid, refluxMethyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylate78–84%

The reaction pathway depends on solvent polarity and temperature, with acetic acid favoring thiazine formation .

Heterocyclization with Electrophilic Reagents

Reactions with 2-(1,3-dioxoindan-2-ylidene)malononitrile yield complex heterocycles:

Reagent Conditions Product Application
2-(1,3-Dioxoindan-2-ylidene)malononitrileEtOH, RTIndeno[1,2-d] thiazepinePotential anticancer agents .

This reaction demonstrates the compound’s utility in synthesizing polycyclic systems with biological relevance .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related thiazolidinones:

Compound Key Structural Feature Reactivity Comparison
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamideThiadiazole substituentHigher resistance to hydrolysis due to electron-withdrawing thiadiazole .
2-(4-Chlorophenyl)-N-[5-(benzothiazole)-1,3-thiadiazol-2-y]acetamideBenzothiazole moietyEnhanced nucleophilic substitution due to π-deficient aromatic system .

Mechanistic Insights

  • Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Cyclocondensation : Involves Michael addition of DMAD to the thiazolidinone ring, followed by intramolecular cyclization .

  • Heterocyclization : Initiated by conjugate addition of the carbamothioyl group to electrophilic reagents .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades rapidly at pH < 3 or pH > 10, requiring neutral conditions for storage.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Scientific Research Applications

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison Based on Anticancer Activity

  • Compound 18 (2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide) :

    • Structural difference : Replaces the 4-ethoxyphenyl carbamothioyl group with a 3,4,5-trimethoxyphenyl-substituted thiadiazole.
    • Activity : Exhibited IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), outperforming other derivatives in cytotoxicity assays .
    • Key insight : The trimethoxyphenyl-thiadiazole moiety likely enhances DNA intercalation or tubulin inhibition, contributing to higher potency.

Comparison Based on Enzyme Inhibition

  • Compound 3g (N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide) :

    • Structural difference : Features a 4-(m-chlorophenyl)-thiazole instead of the carbamothioyl-4-ethoxyphenyl group.
    • Activity : Showed 63% α-glucosidase inhibition, attributed to electron-withdrawing chloro substituents enhancing enzyme binding .
  • Target Compound :

    • The carbamothioyl group may act as a hydrogen-bond acceptor, while the ethoxy group’s electron-donating nature could reduce inhibitory potency compared to 3g.

Comparison Based on Anti-inflammatory and Antioxidant Activity

  • N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides :

    • Structural difference : Utilize aryl-thiazole substituents instead of carbamothioyl-4-ethoxyphenyl.
    • Activity : Demonstrated radical scavenging (DPPH assay) and inhibition of lipid peroxidation due to thiazole’s redox-active sulfur atom .
  • Target Compound :

    • The 4-ethoxyphenyl group may enhance solubility but reduce antioxidant efficacy compared to aryl-thiazole derivatives.

Structural and Pharmacokinetic Insights

Substituent Effects on Solubility and Bioavailability

  • 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide (CID 3109980) :
    • Structural difference : Substitutes 4-ethoxyphenyl with 2-methylphenyl.
    • Impact : The methyl group increases hydrophobicity, likely reducing aqueous solubility but improving blood-brain barrier penetration .

Tautomerism and Stability

  • Amide 3c : Exists as a 1:1 tautomeric mixture, which may influence metabolic stability. The target compound’s carbamothioyl group could stabilize the keto form, reducing tautomeric variability .

Biological Activity

The compound 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C18H16N2O3S
  • Molecular Weight : 340.396 g/mol
  • CAS Number : [To be determined]

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. A notable investigation assessed various thiazolidinone compounds for their efficacy against different cancer cell lines. The following table summarizes the anticancer activity of selected compounds:

CompoundCancer Cell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11

These results indicate that compounds with a thiazolidinone scaffold can exhibit significant cytotoxic effects against leukemia and CNS cancer cells, suggesting their potential as promising anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, thiazolidinones have been investigated for their antimicrobial effects. Studies have shown that modifications in the thiazolidinone structure can enhance antibacterial activity against various pathogens. For instance, a recent study demonstrated that certain derivatives exhibited notable inhibition against both Gram-positive and Gram-negative bacteria .

The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets within cells. For instance, these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Study on Anticancer Efficacy

A comprehensive study conducted by the National Cancer Institute evaluated several thiazolidinone derivatives, including those similar to our compound of interest. The results indicated that specific substitutions on the thiazolidinone ring significantly influenced their anticancer potency. Compounds with electron-withdrawing groups showed enhanced activity against various cancer cell lines, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against common bacterial strains. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity. This research underscores the potential application of thiazolidinones as novel antimicrobial agents .

Q & A

Basic Synthesis

Q: What are the key synthetic steps for preparing 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide? A: The synthesis typically involves:

  • Condensation reactions : Reacting a thiazolidinone precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with chloroacetylated intermediates in DMF under basic conditions (e.g., potassium carbonate) .
  • Cyclization : Monitoring completion via TLC, followed by aqueous workup to isolate the solid product .
  • Purification : Recrystallization or column chromatography to achieve >95% purity.

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .
  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. NaHCO₃) to minimize side reactions.
  • Computational modeling : Use quantum chemical calculations to predict optimal temperature and reagent ratios, reducing trial-and-error experimentation .

Analytical Characterization

Q: Which spectroscopic and chromatographic methods validate the compound’s structure? A:

  • FT-IR : Confirm carbonyl (C=O) and thioamide (C=S) stretches (~1650–1750 cm⁻¹ and ~1200 cm⁻¹, respectively) .
  • NMR : ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and acetamide methylene groups (δ 3.5–4.5 ppm) .
  • LCMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Data Contradiction Resolution

Q: How to address discrepancies in spectral data (e.g., unexpected NMR shifts)? A:

  • Cross-validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
  • Isomer analysis : Check for keto-enol tautomerism or rotational conformers via variable-temperature NMR .

Biological Activity Assessment

Q: What methodologies evaluate the compound’s pharmacological potential? A:

  • In vitro assays : Test enzyme inhibition (e.g., α-glucosidase for antidiabetic activity) using UV-Vis spectroscopy .
  • In vivo models : Administer graded doses in Wistar rats to assess hypoglycemic activity and toxicity .

Computational Reactivity Prediction

Q: How can computational tools predict reactivity or regioselectivity in derivative synthesis? A:

  • Reaction path search : Apply quantum chemical methods (e.g., artificial force-induced reaction (AFIR)) to identify low-energy pathways for functionalization at the thiazolidinone or phenyl rings .
  • Docking studies : Simulate binding interactions with target proteins (e.g., PPAR-γ for antidiabetic agents) .

Stability and Degradation Studies

Q: How to assess the compound’s stability under varying conditions? A:

  • Stress testing : Expose to heat (40–60°C), light, and pH extremes (1–13) for 48–72 hours, monitoring degradation via HPLC .
  • Kinetic analysis : Calculate half-life (t₁/₂) and degradation pathways (hydrolysis, oxidation) using Arrhenius plots .

Stereochemical Analysis

Q: How to determine stereoisomerism or crystallographic conformation? A:

  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of the thiazolidinone and carbamothioyl moieties .
  • Circular dichroism (CD) : Detect chiral centers or helical conformations in solution .

Toxicity Profiling

Q: What models identify acute or chronic toxicity? A:

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
  • Hepatotoxicity assays : Measure ALT/AST levels in murine serum post-administration .

Structure-Activity Relationship (SAR) Studies

Q: What strategies enhance biological activity through structural modifications? A:

  • Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Bioisosteric replacement : Substitute the thiazolidinone ring with oxadiazole or pyrazoline cores to improve metabolic stability .

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